molecular formula C11H10BrNO2 B180959 5-(Bromomethyl)-3-(4-methoxyphenyl)isoxazole CAS No. 196877-76-6

5-(Bromomethyl)-3-(4-methoxyphenyl)isoxazole

Cat. No. B180959
M. Wt: 268.11 g/mol
InChI Key: QDQMLRXNRCWYLG-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-3-(4-methoxyphenyl)isoxazole, abbreviated as 5-BM-3-MPA, is an organic compound consisting of three isoxazole rings and a bromomethyl group. It is a synthetic compound that has been studied extensively in recent years due to its potential applications in drug design and development. In

Scientific Research Applications

Spectral and Structural Analysis

  • Spectral Studies and Crystal Structure : A study focused on 3-(3-Bromophenyl)-5-(4-methoxyphenyl)isoxazole, closely related to the compound , highlighted its characterization using spectral studies and crystal structure analysis. It also involved molecular docking and Hirshfeld surface analysis, providing insights into its molecular interactions and potential applications in antibacterial, antifungal, and anticancer activities (Sreenatha et al., 2017).

Biomedical Applications

  • Antimicrobial and Antitubercular Activity : Research on isoxazole clubbed 1,3,4-oxadiazole derivatives, which includes structures similar to the specified compound, demonstrated significant antimicrobial and antitubercular activities. This indicates potential biomedical applications of such compounds in treating infections caused by bacteria like E. coli and M. tuberculosis (Shingare et al., 2018).

Material Science and Molecular Design

  • Dithia- and Tetrathiacyclophanes : The reaction involving 5-bromomethyl-3-(p-bromomethylphenyl)isoxazole led to the formation of dithia- and tetrathiaisoxazolophanes. This study shows the compound's relevance in the field of material science, specifically in the synthesis of cyclic compounds with potential applications in various industries (Hatta et al., 1997).

Drug Development and Pharmacology

  • Larvicidal Activity : In a study on 3-methyl-4-arylmethylene isoxazole-5(4H)-ones, derivatives were tested for larvicidal activity against Aedes aegypti, showing potential as bioactive molecules in pharmaceutical and agrochemical sectors. This suggests the role of isoxazole compounds in developing new agents for pest control and disease prevention (Sampaio et al., 2023).

properties

IUPAC Name

5-(bromomethyl)-3-(4-methoxyphenyl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-14-9-4-2-8(3-5-9)11-6-10(7-12)15-13-11/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDQMLRXNRCWYLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10429384
Record name 5-(bromomethyl)-3-(4-methoxyphenyl)isoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10429384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Bromomethyl)-3-(4-methoxyphenyl)isoxazole

CAS RN

196877-76-6
Record name 5-(bromomethyl)-3-(4-methoxyphenyl)isoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10429384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
P Asha Bhanu, B China Raju… - Medicinal Chemistry …, 2020 - Springer
The present study is aimed to synthesize the novel 7-hydroxyflavanone derived compounds and to assess their biological activity. Two series of compounds such as 2-phenyl-7-((3-…
Number of citations: 5 link.springer.com
JS Poh, C García-Ruiz, A Zúñiga, F Meroni… - 2016 - repository.cam.ac.uk
All reactions were performed using oven-dried glassware (200 C) under an atmosphere of argon unless otherwise stated. Solvents were freshly distilled over sodium benzophenone …
Number of citations: 2 www.repository.cam.ac.uk

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